molecular formula C34H30Cl2FeP2Pd B7963254 CID 134992536

CID 134992536

Cat. No.: B7963254
M. Wt: 733.7 g/mol
InChI Key: VTTJIWVZQOOJQX-UHFFFAOYSA-N
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Description

CID 134992536 (PubChem Compound Identifier 134992536) is a chemical compound with structural and functional properties that warrant detailed comparison with analogs. For instance, compounds are typically characterized by molecular weight, functional groups, solubility, and bioactivity, as highlighted in studies on compound identification and toxicogenomics .

Key inferred properties (based on analogous compounds):

  • Molecular formula: To be confirmed via high-resolution mass spectrometry (HRMS) or NMR.
  • Structural features: Likely contains heteroatoms or aromatic systems, given its inclusion in chromatographic and toxicological analyses .
  • Bioactivity: Potential applications in pharmaceuticals or agrochemicals, as suggested by its inclusion in studies requiring structural elucidation and purity verification .

Properties

InChI

InChI=1S/2C17H14P.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTTJIWVZQOOJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl.Cl.[Fe].[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30Cl2FeP2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

733.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 134992536” typically involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. Common synthetic routes may include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents such as halogens or alkyl groups.

    Step 3: Final purification and crystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. Key considerations include:

    Temperature and Pressure Control: Maintaining optimal conditions to drive the reactions to completion.

    Catalysts: Using specific catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as distillation, chromatography, or recrystallization to purify the final product.

Chemical Reactions Analysis

Reaction Types and Functional Group Transformations

CID 134992536’s core structure likely enables participation in the following reactions:

  • Oxidation : Conversion of hydroxyl or amine groups to ketones, aldehydes, or nitro derivatives using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .

  • Reduction : Hydrogenation of carbonyl groups to alcohols or amines via sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .

  • Substitution : Replacement of halides or other leaving groups with nucleophiles (e.g., amines, thiols) under basic conditions .

  • Cyclocondensation : Formation of heterocyclic rings (e.g., thiazoles, pyrazoles) via [2+3]-cycloaddition reactions with thioureas or acetylacetones .

Key Reaction Conditions and Catalysts

Reaction TypeReagents/CatalystsSolventTemperature RangeMajor Products
Claisen-Schmidt CondensationKOtBu (tert-butoxide)Ethanol20–80°Cα,β-Unsaturated ketones
Hirao CouplingNiCl₂ or Pd-based catalystsAcetonitrile100–150°CPhosphinate derivatives
Nucleophilic SubstitutionK₂CO₃ or TEA (triethylamine)Toluene/DMF25–120°CAlkylated/arylated products

Thiazole Ring Formation

A structurally related compound (2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione) was synthesized via:

  • Cyclocondensation of thiourea with 2-chloroacetylacetone to form a thiazole intermediate .

  • Claisen-Schmidt Condensation with 2-fluorobenzaldehyde under KOtBu catalysis, producing a trans-configured enone (confirmed via 1H^1H NMR: δ 7.73–7.95 ppm, J=16.1J = 16.1 Hz) .

Reaction Outcomes and Byproducts

Functional GroupReaction PathwayObserved Byproducts
Carbonyl (C=O)Reduction to alcoholOver-reduction to alkanes (with excess LiAlH₄)
Amine (-NH₂)AlkylationQuaternary ammonium salts (with excess alkyl halide)
Halide (-X)Nucleophilic substitutionElimination products (under high-temperature conditions)

Analytical Validation

  • Spectroscopic Characterization :

    • 13C^{13}C NMR signals at δ 177.9–182.8 ppm confirm carbonyl groups post-reaction .

    • LC–MS (positive ionization) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 489.54 for a related thiazole derivative) .

Industrial-Scale Considerations

  • Process Optimization : Continuous flow reactors enhance yield in large-scale syntheses by maintaining precise temperature/pressure controls .

  • Purification : Chromatography or recrystallization is critical for isolating high-purity products (>95%) .

Scientific Research Applications

“CID 134992536” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “CID 134992536” exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function to elicit a biological response.

    Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares CID 134992536 with structurally or functionally related compounds, drawing parallels from methodologies in , and 19:

Parameter This compound Oscillatoxin D (CID 101283546) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CID 1533-03-5) Synthetic Cannabinoid Analog (CID 59200652)
Molecular Formula To be determined C₃₂H₄₈N₂O₁₀S C₁₀H₉F₃O C₇H₈BrNO₂
Molecular Weight 652.8 g/mol 202.17 g/mol 218.05 g/mol
Key Functional Groups Likely heterocyclic motifs Lactone, amide, sulfide Trifluoromethyl, ketone Bromine, nitro, ester
Solubility Low (hydrophobic core) Moderately soluble in organic solvents 0.864 mg/mL (aqueous)
Bioactivity Hypothesized cytotoxicity Neurotoxic, tumor-promoting Enzyme inhibition (CYP1A2) Synthetic cannabinoid receptor modulation
Analytical Methods GC-MS, LC-ESI-MS NMR, X-ray crystallography HRMS, LogP calculations LC-ELSD, source-induced CID-MS

Key Findings :

Structural Divergence : Unlike oscillatoxin derivatives (e.g., CID 101283546), this compound lacks documented macrocyclic or polyketide backbones, suggesting a simpler scaffold .

Functional Similarity: It shares functional-group complexity with synthetic cannabinoids (e.g., CID 59200652), such as halogenated or nitro groups, which influence receptor binding .

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